3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQKOQJLNLBQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one
The principal synthetic approach to this compound involves Friedel-Crafts acylation, a classical method for forming aromatic ketones.
Key Reaction: Friedel-Crafts Acylation
- Reactants: 4-bromoacetophenone and 4-methoxybenzoyl chloride
- Catalyst: Lewis acid such as aluminum chloride (AlCl3)
- Conditions: Anhydrous environment to prevent catalyst hydrolysis; controlled temperature
- Process: The acyl chloride reacts with the aromatic ring of 4-bromoacetophenone in the presence of AlCl3, yielding the propiophenone derivative with bromo and methoxy substituents on the phenyl rings.
This method allows selective acylation at the desired position, producing this compound with good efficiency.
Industrial Scale Preparation and Optimization
For industrial production, the synthesis is optimized to improve yield, scalability, and purity:
- Reaction Parameters: Temperature, solvent choice (often inert solvents like dichloromethane or chloroform), and catalyst concentration are finely tuned.
- Reactor Type: Continuous flow reactors are employed to enhance reaction control, heat transfer, and reproducibility.
- Purification: Post-reaction purification is achieved by recrystallization or column chromatography to isolate the target compound from byproducts and unreacted materials.
Such optimization strategies ensure cost-effective and high-quality production suitable for commercial applications.
Bromination Process for 4-Bromophenyl Derivatives
An important preparatory step in synthesizing this compound is the formation of the 4-bromo substituent on the phenyl ring. A patented process provides an efficient bromination method:
- Reaction System: Two-phase liquid-liquid system
- Bromide Source: Mixed magnesium salt (MgBrxCly) or alkaline metal bromides (NaBr, KBr, LiBr)
- Oxidizing Agent: Hydrogen peroxide, used in slight excess (>110%)
- Acid: Preferably hydrochloric acid (HCl) or sulfuric acid, in 0.6 to 3.5 equivalents
- Catalyst: Vanadium pentoxide or ammonium heptamolybdate tetrahydrate in low molar percentages
- Temperature: Controlled between 15 to 50 °C during bromination and subsequent steps
This process selectively produces 4-bromophenyl derivatives with minimal 2-bromo byproducts (<0.5%). The intermediate 2-bromo derivative is further converted to 2,4-dibromo derivatives under the reaction conditions.
Reaction Conditions Summary Table
| Parameter | Details | Notes |
|---|---|---|
| Bromide Source | MgBrxCly (mixed Mg salt), NaBr, KBr, LiBr | MgBrxCly preferred for selectivity |
| Oxidizing Agent | Hydrogen peroxide (H2O2) | Used in 84–150%, preferably >110% |
| Acid | Hydrochloric acid (HCl), sulfuric acid | 0.6–3.5 equivalents |
| Catalyst | Vanadium pentoxide (0.4–1.4 mol%), ammonium heptamolybdate tetrahydrate (0.0024–1.4 mol%) | Enhances bromination efficiency |
| Temperature | 15–50 °C (bromination and after-reaction steps) | Controlled to minimize byproducts |
| Reaction System | Two-phase (liquid-liquid) | Ensures effective mixing and reaction |
Additional Synthetic Considerations and Research Findings
- Mechanistic Insight: The bromination proceeds via electrophilic substitution facilitated by the oxidizing agent and acid catalyst system.
- Byproduct Control: The process minimizes 2-bromo derivative formation, which can otherwise complicate purification.
- Applications: The brominated intermediate is crucial for subsequent Friedel-Crafts acylation to form the target propiophenone compound.
Summary of Preparation Methodologies
| Step | Methodology | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Bromination of phenyl derivative | MgBrxCly, H2O2, HCl, V2O5 catalyst, 15–50 °C | Selective 4-bromo substitution |
| 2 | Friedel-Crafts acylation | 4-bromoacetophenone + 4-methoxybenzoyl chloride, AlCl3, anhydrous conditions | Formation of this compound |
| 3 | Purification | Recrystallization or column chromatography | High purity product |
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one serves as an important intermediate in organic synthesis. It is utilized to create more complex organic molecules, including:
- Aromatic compounds: Used in the synthesis of various aromatic derivatives.
- Functionalized ketones: Acts as a precursor for synthesizing other functionalized ketones through oxidation and reduction reactions.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity: Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives have been explored for their efficacy against resistant strains of bacteria.
- Anticancer Properties: Preliminary investigations suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further drug development.
Medicine
The compound's structural features make it a subject of interest in pharmaceutical research:
- Drug Development: Its unique properties allow for modifications that could lead to the development of new therapeutic agents targeting diseases such as cancer and infections .
- Biological Pathway Interaction: Similar compounds have been shown to interact with multiple biological pathways, which may be leveraged for therapeutic benefits.
Industry
In industrial applications, this compound is utilized in:
- Specialty Chemicals Production: It is used to manufacture specialty chemicals that find applications in various sectors including agrochemicals and materials science.
- Research Chemicals: Serves as a reference standard in analytical chemistry and quality control processes .
Case Studies
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of aromatic ketones found that derivatives similar to this compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted on various substituted phenyl ketones revealed that compounds with bromine substituents demonstrated enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substitution Position: The position of substituents significantly impacts bioactivity.
- Functional Groups: Replacement of bromine with hydroxyl () reduced cytotoxicity against normal cells, highlighting bromine’s role in selective toxicity .
Biological Activity
3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one, also known as a brominated aromatic ketone, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a bromine atom and a methoxy group on phenyl rings, which contribute to its potential therapeutic effects. This article provides an overview of its biological activities, including anticancer, antimicrobial, and antioxidant properties, supported by research findings and data tables.
Overview of Biological Activities
The biological activities of this compound can be summarized as follows:
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial and antifungal activities.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell signaling pathways, such as kinases, leading to reduced cell viability in cancer models .
- Radical Scavenging : Its antioxidant activity is attributed to the ability to neutralize free radicals, which can mitigate oxidative damage in cells .
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Cell Lines Tested :
- Human glioblastoma U-87
- Triple-negative breast cancer MDA-MB-231
- Results : The compound showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating selective activity .
Antimicrobial Activity
Studies have indicated that this compound possesses antimicrobial properties:
- Tested Microorganisms :
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
- Findings : The compound demonstrated effective inhibition against these strains, suggesting its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant activity of this compound was assessed using the DPPH radical scavenging method:
This table indicates that the compound exhibited superior antioxidant activity compared to ascorbic acid, a well-known antioxidant.
Case Studies
Several case studies have explored the biological effects of similar compounds with modifications in their chemical structure. These studies underline the importance of substituents on the phenyl rings in determining biological activity:
- Study on Derivatives : A series of derivatives were synthesized and tested for anticancer activity. The presence of electron-withdrawing groups like bromine enhanced the cytotoxic effects on glioblastoma cells .
- Mechanistic Insights : Investigations into the mechanism revealed that certain derivatives acted as topoisomerase inhibitors, further supporting their potential use in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one, and how can reaction conditions be optimized?
- Methodology : A common approach involves the Wittig reaction using 4-bromobenzaldehyde and allyl chloride derivatives. Key parameters include base selection (e.g., potassium tert-butoxide) and temperature control (60–80°C) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of aldehyde to allyl chloride) and monitor reaction progress via TLC. Scale-up requires continuous flow reactors for improved yield and safety .
Q. How is the crystal structure of this compound characterized, and what software tools are essential for data refinement?
- Technique : Single-crystal X-ray diffraction (SC-XRD) is standard. Data collection uses APEX2 detectors, with SAINT for integration and SHELXTL (or SHELXL ) for refinement .
- Parameters : Refinement includes R factor (<0.05), wR factor (<0.10), and anisotropic displacement parameters. Hydrogen atoms are positioned geometrically and refined isotropically .
Q. What safety protocols are critical when handling this compound in a laboratory setting?
- Precautions :
- Store in airtight containers away from ignition sources (P210) .
- Use fume hoods to avoid inhalation and wear nitrile gloves (P201, P202) .
- Emergency procedures: Immediate rinsing with water for skin/eye contact and medical consultation if ingested (P101) .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the solid-state packing of this compound, and what analytical methods elucidate these patterns?
- Analysis : Graph set analysis (Etter’s formalism) identifies hydrogen-bond motifs (e.g., D–H∙∙∙A patterns). Tools like PLATON or Mercury visualize interactions, while SHELXL refines H-bond geometries .
- Impact : Strong H-bonds (e.g., O–H∙∙∙O) stabilize crystal lattices, affecting solubility and melting points. Compare with analogs like 3-(4-Fluorophenyl) derivatives to assess substituent effects .
Q. What discrepancies arise between computational and experimental spectroscopic data (e.g., NMR, IR), and how can they be resolved?
- Approach :
- NMR : Compare experimental spectra (recorded in CDCl₃) with DFT-calculated shifts (B3LYP/6-311+G(d,p)). Discrepancies >0.5 ppm suggest conformational differences or solvent effects .
- IR : Assign carbonyl stretches (~1680 cm⁻¹) using vibrational frequency calculations. Deviations may indicate crystal packing forces .
Q. How can competing reaction pathways during synthesis lead to impurities, and what analytical techniques detect them?
- Detection : HPLC-MS (C18 column, acetonitrile/water mobile phase) identifies byproducts like unreacted aldehydes or over-oxidized intermediates.
- Mitigation : Optimize reaction time (≤12 hrs) and use scavengers (e.g., molecular sieves) to suppress side reactions. 2D NMR (e.g., HSQC) confirms structural integrity .
Data Contradiction and Reproducibility
Q. Why might crystallographic data from different studies show variations in bond lengths/angles, and how should researchers address this?
- Sources : Thermal motion, data resolution (e.g., low-temperature vs. room-temperature data), or refinement models (isotropic vs. anisotropic).
- Resolution : Cross-validate with CCDC entries and apply Rigaku Oxford Diffraction protocols for consistency. Report mean σ(C–C) values (e.g., 0.004 Å in ) to assess precision.
Q. What factors contribute to batch-to-batch variability in synthetic yield, and how can they be controlled?
- Variables : Purity of starting materials (≥98%), solvent dryness, and oxygen/moisture exclusion (use Schlenk lines).
- Quality Control : Implement in-line FTIR for real-time monitoring and statistical tools (e.g., Design of Experiments) to optimize parameters .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
